molecular formula C9H18N2O B1406764 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol CAS No. 1439816-95-1

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol

Cat. No. B1406764
CAS RN: 1439816-95-1
M. Wt: 170.25 g/mol
InChI Key: RPXXCJBVVLFCJS-UHFFFAOYSA-N
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Description

“3-Methyl-1-(piperidin-4-yl)azetidin-3-ol” is a chemical compound with the CAS number 1439816-95-1 . It is a specialty chemical that can be used in scientific research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity . Another example is the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(piperidin-4-yl)azetidin-3-ol” can be represented by the formula C9H18N2O . Other similar compounds such as “1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate” have a molecular formula of C10H17F3N2O3 , and “1-(Piperidin-4-yl)azetidin-3-ol hydrochloride” has a molecular formula of C8H17ClN2O .

Scientific Research Applications

1. Antibacterial Properties

Oxazolidinone analogs, including those with substituted piperidine or azetidine C-rings, have shown potential in antibacterial applications. Notably, compounds with a methyl group at the 3-position of the azetidine ring, like 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol, have demonstrated reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency. This suggests their potential in developing new antibacterial agents with fewer side effects (Renslo et al., 2007).

2. Drug Discovery and Lead Optimization

Azetidine and piperidine derivatives, including 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol, have been used as advanced building blocks in drug discovery. They offer larger size and increased conformational flexibility compared to parent heterocycles, aiding in the lead optimization process for new pharmaceutical compounds (Feskov et al., 2019).

3. Development of Anticonvulsant Drugs

Studies on the crystal structures of anticonvulsant compounds, including those related to azetidine and piperidine, have provided insights into their structural and electronic properties. This research aids in the development of new anticonvulsant drugs, as understanding these properties is critical for drug design (Georges et al., 1989).

4. Synthesis of Azetidines and Pyrrolidines

Azetidines and pyrrolidines are synthesized from homoallylamines, with applications in medicinal chemistry and organocatalysis. These compounds, including derivatives of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol, can be converted to various substituted pyrrolidines and piperidines, demonstrating their versatility in chemical synthesis (Feula, 2013).

properties

IUPAC Name

3-methyl-1-piperidin-4-ylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(12)6-11(7-9)8-2-4-10-5-3-8/h8,10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXXCJBVVLFCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol

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